(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide
CAS No.: 1609400-22-7
Cat. No.: VC8078548
Molecular Formula: C15H17BrN2O3
Molecular Weight: 353.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609400-22-7 |
|---|---|
| Molecular Formula | C15H17BrN2O3 |
| Molecular Weight | 353.21 |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-(3-nitrophenyl)methanamine;hydrobromide |
| Standard InChI | InChI=1S/C15H16N2O3.BrH/c1-20-15-8-3-2-6-13(15)11-16-10-12-5-4-7-14(9-12)17(18)19;/h2-9,16H,10-11H2,1H3;1H |
| Standard InChI Key | XOSQNYYPFJXSDT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNCC2=CC(=CC=C2)[N+](=O)[O-].Br |
| Canonical SMILES | COC1=CC=CC=C1CNCC2=CC(=CC=C2)[N+](=O)[O-].Br |
Introduction
(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide is a complex organic compound with the molecular formula C15H16N2O3·HBr. It is characterized by the presence of a methoxy group attached to one benzyl ring and a nitro group attached to another benzyl ring, linked by an amine group. This compound is widely used in chemical and biological research due to its unique structural features and potential biological activities.
Synthesis Route
-
Starting Materials: 2-Methoxybenzylamine and 3-nitrobenzyl bromide.
-
Reaction Conditions: Organic solvent (e.g., dichloromethane or ethanol), reflux conditions.
-
Purification: Recrystallization or column chromatography.
Biological Activities and Applications
(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide exhibits potential biological activities, including:
-
Antimicrobial Activity: It has been investigated for its ability to inhibit microbial growth.
-
Anticancer Properties: The compound is studied for its potential to modulate cellular responses such as apoptosis and proliferation.
-
Receptor Modulation: It acts as a ligand for various receptors, influencing cellular signaling pathways.
Chemical Reactions and Derivatives
This compound undergoes several chemical reactions:
-
Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) to form nitro and methoxy derivatives.
-
Reduction: The nitro group can be reduced to form amine derivatives using sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
-
Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzyl positions.
Research Applications
The compound is utilized in various scientific research areas:
-
Chemistry: Serves as a building block in organic synthesis and a reagent in chemical reactions.
-
Biology: Employed in studying enzyme inhibition and protein-ligand interactions.
-
Medicine: Investigated for therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide is distinct due to the positioning of the nitro group on the benzyl ring, which affects its chemical reactivity and biological activity compared to analogs like (2-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide and (2-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume